molecular formula C19H26ClN3O B4105846 2-(1-ADAMANTYL)-4-CHLORO-5-PIPERIDINO-3(2H)-PYRIDAZINONE

2-(1-ADAMANTYL)-4-CHLORO-5-PIPERIDINO-3(2H)-PYRIDAZINONE

Cat. No.: B4105846
M. Wt: 347.9 g/mol
InChI Key: OBCVLJMAKZHZDK-UHFFFAOYSA-N
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Description

2-(1-ADAMANTYL)-4-CHLORO-5-PIPERIDINO-3(2H)-PYRIDAZINONE is a synthetic organic compound that features a unique structure combining adamantyl, piperidinyl, and pyridazinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-ADAMANTYL)-4-CHLORO-5-PIPERIDINO-3(2H)-PYRIDAZINONE typically involves multi-step organic reactions. One common approach starts with the preparation of the adamantyl derivative, followed by the introduction of the piperidinyl group and the pyridazinone ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Purification techniques like crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2-(1-ADAMANTYL)-4-CHLORO-5-PIPERIDINO-3(2H)-PYRIDAZINONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

2-(1-ADAMANTYL)-4-CHLORO-5-PIPERIDINO-3(2H)-PYRIDAZINONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound’s unique structure makes it useful in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2-(1-ADAMANTYL)-4-CHLORO-5-PIPERIDINO-3(2H)-PYRIDAZINONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-1-adamantyl-2-(1-piperidinyl)acetamide hydrochloride: This compound shares the adamantyl and piperidinyl groups but differs in its overall structure and properties.

    Adamantyl derivatives: Compounds containing the adamantyl group are known for their stability and unique chemical properties.

Uniqueness

2-(1-ADAMANTYL)-4-CHLORO-5-PIPERIDINO-3(2H)-PYRIDAZINONE is unique due to the combination of its structural elements, which confer specific chemical and biological properties

Properties

IUPAC Name

2-(1-adamantyl)-4-chloro-5-piperidin-1-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26ClN3O/c20-17-16(22-4-2-1-3-5-22)12-21-23(18(17)24)19-9-13-6-14(10-19)8-15(7-13)11-19/h12-15H,1-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBCVLJMAKZHZDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C(=O)N(N=C2)C34CC5CC(C3)CC(C5)C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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